molecular formula C22H21N5O3S2 B3005867 N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105233-04-2

N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3005867
CAS No.: 1105233-04-2
M. Wt: 467.56
InChI Key: PUZGAXQPHUBCCA-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrolidinyl group, and a thiazolopyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridazinone core, followed by the introduction of the methoxyphenyl and pyrrolidinyl groups through various coupling reactions. Common reagents and conditions might include:

    Starting Materials: Thiazolopyridazinone derivatives, methoxyphenyl derivatives, pyrrolidine.

    Reagents: Coupling agents such as EDCI or DCC, bases like triethylamine or pyridine, and solvents like dichloromethane or DMF.

    Conditions: Reactions may be carried out under inert atmosphere (e.g., nitrogen or argon) and controlled temperatures (e.g., 0°C to room temperature).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the thiazolopyridazinone core can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Reagents like NaH or K₂CO₃ in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or aldehyde, while reduction of the carbonyl group could yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(phenyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
  • N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(furan-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Uniqueness

The uniqueness of N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide lies in its specific combination of functional groups and the thiazolopyridazinone core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-30-15-8-3-2-7-14(15)23-17(28)13-27-21(29)19-20(18(25-27)16-9-6-12-31-16)32-22(24-19)26-10-4-5-11-26/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZGAXQPHUBCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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